Cas no 1935930-41-8 (dichloro-1,3,5-triazine-2-carbonitrile)
dichloro-1,3,5-triazine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1,3,5-Triazine-2-carbonitrile, 4,6-dichloro-
- dichloro-1,3,5-triazine-2-carbonitrile
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- Inchi: 1S/C4Cl2N4/c5-3-8-2(1-7)9-4(6)10-3
- InChI Key: ZVAYEDXWDBNBAI-UHFFFAOYSA-N
- SMILES: N1=C(Cl)N=C(Cl)N=C1C#N
dichloro-1,3,5-triazine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-249170-1.0g |
dichloro-1,3,5-triazine-2-carbonitrile |
1935930-41-8 | 1.0g |
$0.0 | 2023-02-20 | ||
| Enamine | EN300-249170-1g |
dichloro-1,3,5-triazine-2-carbonitrile |
1935930-41-8 | 1g |
$0.0 | 2023-09-15 |
dichloro-1,3,5-triazine-2-carbonitrile Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on dichloro-1,3,5-triazine-2-carbonitrile
Dichloro-1,3,5-triazine-2-carbonitrile (CAS No. 1935930-41-8): A Versatile Intermediate in Modern Chemical Synthesis
Dichloro-1,3,5-triazine-2-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1935930-41-8, is a significant intermediate in the realm of organic chemistry. This compound belongs to the triazine family, a class of heterocyclic compounds characterized by a three-membered ring containing three nitrogen atoms. The presence of two chlorine substituents and a nitrile group at the 2-position endows it with unique reactivity, making it a valuable building block for synthesizing a wide array of pharmacologically active molecules and specialty chemicals.
The< strong>Dichloro-1,3,5-triazine-2-carbonitrile structure is highly versatile due to its reactive sites. The chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups. Additionally, the nitrile group can undergo hydrolysis to form a carboxylic acid or participate in condensation reactions to form amides or other nitrogen-containing derivatives. These properties make it an indispensable reagent in the synthesis of agrochemicals, pharmaceuticals, and materials science applications.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in medicinal chemistry. The< strong>Dichloro-1,3,5-triazine-2-carbonitrile has emerged as a key intermediate in the synthesis of biologically active compounds. For instance, researchers have utilized this compound to develop new classes of kinase inhibitors, which are crucial in targeting various diseases including cancer. The ability to modify the< strong>Dichloro-1,3,5-triazine-2-carbonitrile scaffold allows chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of these inhibitors.
One notable application of< strong>Dichloro-1,3,5-triazine-2-carbonitrile is in the synthesis of antiviral agents. The triazine core is known to exhibit inhibitory activity against several viral enzymes by mimicking natural substrates or interfering with essential metabolic pathways. Recent studies have demonstrated that derivatives of< strong>Dichloro-1,3,5-triazine-2-carbonitrile can be effective against RNA viruses by inhibiting their replication mechanisms. This has opened up new avenues for developing antiviral therapies against emerging infectious diseases.
The< strong>Dichloro-1,3,5-triazine-2-carbonitrile also finds utility in materials science. Its ability to form stable coordination complexes with transition metals makes it a valuable ligand in catalysis. These complexes have been employed in various transformations such as cross-coupling reactions and oxidation processes. The versatility of< strong>Dichloro-1,3,5-triazine-2-carbonitrile as a ligand has led to its use in designing efficient catalysts for industrial applications.
The synthesis of< strong>Dichloro-1,3,5-triazine-2-carbonitrile typically involves the chlorination and cyanation of simpler triazine precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, recent developments in transition-metal-catalyzed reactions have allowed for the direct functionalization of triazine derivatives under mild conditions. These improvements have not only enhanced the yield but also reduced the environmental impact of its synthesis.
In conclusion,< strong>Dichloro-1,3,5-triazine-2-carbonitrile (CAS No. 1935930-41-8) is a multifaceted intermediate with broad applications across various fields. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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